![molecular formula C12H19BF2O3Si B1372370 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid CAS No. 1150114-45-6](/img/structure/B1372370.png)
5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid
Overview
Description
The compound “5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid” is similar to the requested compound . It has a molecular weight of 282.22 and is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid” were not found, there are general methods for synthesizing similar compounds. For instance, RNA synthesis can be carried out using β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2′-hydroxyl group .
Physical And Chemical Properties Analysis
The compound “5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid” has a molecular weight of 282.22 and is a solid at room temperature . Another similar compound, “3-(T-BUTYLDIMETHYLSILYLOXY)PHENYLBORONIC ACID”, has a melting point of 86-91 °C and a molecular weight of 252.19 .
Scientific Research Applications
Application in Gas Chromatography
5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid and its derivatives have been used in gas chromatography. Muskiet et al. (1981) developed a method using tert-butyldimethylsilyl derivatives for the quantitative determination of catecholamine metabolites in urine. This method aids in diagnosing and monitoring functional tumors characterized by increased urinary excretion of metabolites originating from tyrosine and tryptophan metabolism (Muskiet, Stratingh, Stob, & Wolthers, 1981).
In Polymer Chemistry
Another application is in polymer chemistry. Wooley, Fréchet, and Hawker (1994) investigated the chemical and physical properties of dendritic, hyperbranched, and linear aromatic polyesters, where 5-(t-butyldimethylsilyloxy)benzoic acid was used as a building block. This study highlighted the differences in solubilities and chemical reactivities based on macromolecular architecture (Wooley, Fréchet, & Hawker, 1994).
In Spectroscopic Characterization
Karabacak et al. (2014) conducted a study on 3,5-difluorophenylboronic acid, a close relative of the compound , to investigate its structural and spectroscopic properties. This research provides insights into the molecular characteristics that could be relevant for 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid as well (Karabacak, Kose, Atac, Asiri, & Kurt, 2014).
In Nucleoside Synthesis
Ogilvie (1973) described the use of tert-butyldimethylsilyl group as a protecting group in deoxynucleosides. This research highlights the compound's potential utility in the selective protection and deprotection of hydroxyl groups in nucleosides, which is crucial in nucleoside and nucleotide synthesis (Ogilvie, 1973).
In Biochemical Analysis
Schwenk et al. (1984) reported the use of tert-butyldimethylsilyl derivatives for the gas chromatographic/mass spectrometric analysis of various physiological compounds in plasma. The derivatives showed promising results in the analysis involving the use of stable isotopes and selected ion monitoring (Schwenk, Berg, Beaufrère, Miles, & Haymond, 1984).
Safety And Hazards
properties
IUPAC Name |
[5-[tert-butyl(dimethyl)silyl]oxy-2,3-difluorophenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BF2O3Si/c1-12(2,3)19(4,5)18-8-6-9(13(16)17)11(15)10(14)7-8/h6-7,16-17H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVUCBDNFYCJFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)F)O[Si](C)(C)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BF2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675003 | |
Record name | (5-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid | |
CAS RN |
1150114-45-6 | |
Record name | B-[5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,3-difluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.